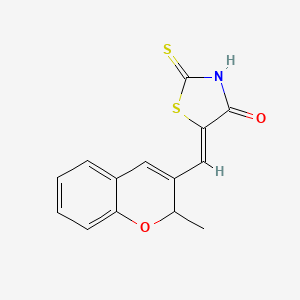

![molecular formula C27H26N2O5 B2821817 4-{[1-(4-氰基苯甲酰)吡咯啉-2-基]甲氧基}-N-环丙基苯甲酰胺 CAS No. 1358252-19-3](/img/structure/B2821817.png)

4-{[1-(4-氰基苯甲酰)吡咯啉-2-基]甲氧基}-N-环丙基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

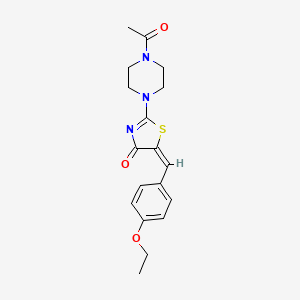

4-{[1-(4-cyanobenzoyl)pyrrolidin-2-yl]methoxy}-N-cyclopropylbenzamide, also known as CBP-839, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a potent inhibitor of glutaminase, an enzyme that plays a crucial role in the metabolism of glutamine, a non-essential amino acid that is involved in various cellular processes.

科学研究应用

Herbicide Development

The compound’s structure suggests potential herbicidal activity. Researchers have explored its effectiveness against Phalaris minor , a weed commonly found in wheat crop fields. Isoproturon, a well-known herbicide, binds to the QB site of the D1 protein in photosystem-II (PS-II), disrupting electron transfer during photosynthesis. Computational studies identified 24 lead molecules , including our compound of interest, which exhibited higher binding affinity and inhibition constants than the reference ligand. Among these, ELC5 (6-ethoxy-4-N-(2-morpholin-4-ylethyl)-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine) demonstrated comparable herbicidal activity to isoproturon against Phalaris minor .

Pyrrolidine Scaffold in Drug Discovery

The pyrrolidine ring, present in our compound, is widely used by medicinal chemists due to its versatility. Key features include efficient exploration of pharmacophore space (thanks to sp3-hybridization), stereochemistry contribution, and non-planarity (pseudorotation). Researchers have synthesized bioactive molecules containing pyrrolidine rings and derivatives. These compounds exhibit target selectivity and diverse biological profiles. Stereoisomers and spatial orientation of substituents play a crucial role in drug binding to enantioselective proteins .

Protoporphyrinogen Oxidase (PPO) Inhibition

Monocarbonyl analogs of cyclic imides, including N-phenylpyrrolidin-2-ones, have shown potential as PPO inhibitors. Our compound may fall into this category, given its structural similarity. PPO inhibition is relevant in herbicide development, as it disrupts the synthesis of chlorophyll and heme. Further studies could explore its efficacy as a PPO inhibitor .

Antibacterial Activity

Structure-activity relationship (SAR) investigations revealed that substituents on the N’-position influence antibacterial activity. For instance, N’-Ph (phenyl) substituents enhanced activity. Understanding these SAR patterns can guide the design of novel antibacterial agents based on the pyrrolidine scaffold .

Synthetic Strategies

Researchers have constructed pyrrolidine rings from different cyclic or acyclic precursors. Additionally, functionalization of preformed pyrrolidine rings (e.g., proline derivatives) has been explored. The stereogenicity of carbons within the pyrrolidine ring impacts the biological profile of drug candidates, emphasizing the importance of spatial orientation and stereoisomers .

属性

IUPAC Name |

N-[4-ethoxy-2-(4-methoxyphenyl)quinolin-6-yl]-3,5-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26N2O5/c1-5-34-26-16-25(17-6-9-20(31-2)10-7-17)29-24-11-8-19(14-23(24)26)28-27(30)18-12-21(32-3)15-22(13-18)33-4/h6-16H,5H2,1-4H3,(H,28,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYRQHZHAQRLBNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=NC2=C1C=C(C=C2)NC(=O)C3=CC(=CC(=C3)OC)OC)C4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-ethoxy-2-(4-methoxyphenyl)quinolin-6-yl]-3,5-dimethoxybenzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

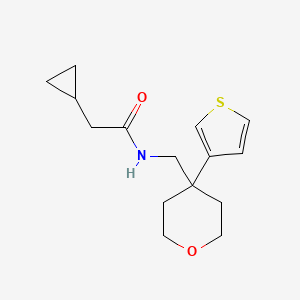

![4-methoxy-N-phenyl-[1,4'-bipiperidine]-1'-carboxamide](/img/structure/B2821741.png)

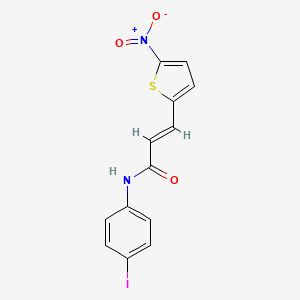

![2-chloro-N-[1-(1,1-dioxidotetrahydrothien-3-yl)-3-methyl-1H-pyrazol-5-yl]acetamide](/img/structure/B2821742.png)

![8-[(dimethylamino)methyl]-7-hydroxy-3-(4-methoxyphenyl)-4-methyl-2H-chromen-2-one](/img/structure/B2821745.png)

![2-(1-Methyl-2-oxabicyclo[2.2.1]heptan-4-yl)ethanamine;hydrochloride](/img/structure/B2821747.png)

![2-{[4-(2-methoxyphenyl)piperazino]methyl}-6-[(4-methylphenyl)sulfonyl]-5,6-dihydro-4H-[1,3]thiazolo[4,5-e]indole](/img/structure/B2821748.png)

![N-(3-chloro-4-methylphenyl)-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide](/img/structure/B2821750.png)

![N-[1-(4-bromophenyl)sulfonyl-2,2-dichloroethenyl]benzamide](/img/structure/B2821751.png)